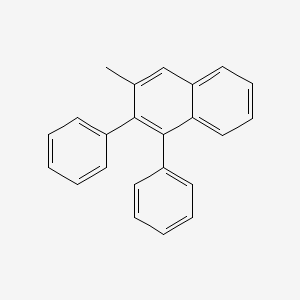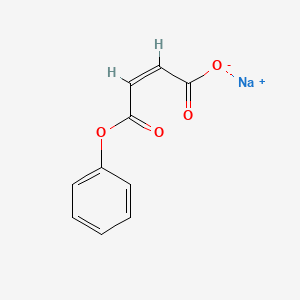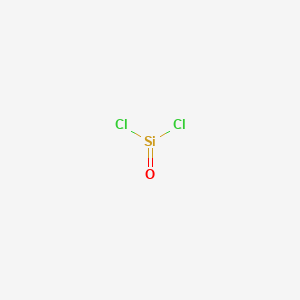
Dichlorosilanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorosilanone is a chemical compound with the formula SiH2Cl2. It is a colorless, highly reactive gas at room temperature and atmospheric pressure. This compound is primarily used in the semiconductor industry for the deposition of silicon nitride and silicon dioxide films through chemical vapor deposition processes .
Méthodes De Préparation
Dichlorosilanone can be synthesized through several methods. One common synthetic route involves the reaction of silicon with hydrogen chloride gas. This reaction produces trichlorosilane, which can then be disproportionated to yield this compound and silicon tetrachloride . Another method involves the hydrolysis of dichlorosilane in the presence of water vapor, which initially forms monomeric prosiloxane that rapidly polymerizes .
Analyse Des Réactions Chimiques
Dichlorosilanone undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions. In the presence of water, it hydrolyzes to form silicon oxyhydride and hydrochloric acid . It can also react with ammonia to form silicon nitride, a process commonly used in semiconductor manufacturing . Additionally, this compound can undergo oxidation reactions to form silicon dioxide .
Applications De Recherche Scientifique
Dichlorosilanone has several scientific research applications, particularly in the fields of chemistry, biology, and industry. In chemistry, it is used as a precursor for the synthesis of various silicon-based materials, including silicon nitride and silicon dioxide films . In biology, it is used in the development of biosensors and other diagnostic tools . In the industrial sector, this compound is used in the production of high-purity silicon for semiconductor devices .
Mécanisme D'action
The mechanism of action of dichlorosilanone involves its high reactivity with water and other nucleophiles. When exposed to water, it rapidly hydrolyzes to form silicon oxyhydride and hydrochloric acid . This reaction is highly exothermic and can cause severe burns upon contact with skin or mucous membranes . In the presence of ammonia, this compound reacts to form silicon nitride, a process that is essential for the deposition of silicon nitride films in semiconductor manufacturing .
Comparaison Avec Des Composés Similaires
Dichlorosilanone is similar to other chlorosilanes, such as trichlorosilane and silicon tetrachloride. it is unique in its high reactivity and its ability to form silicon nitride films at lower temperatures compared to other chlorosilanes . Trichlorosilane, for example, is less reactive and requires higher temperatures for the deposition of silicon nitride . Silicon tetrachloride, on the other hand, is primarily used for the production of high-purity silicon and does not form silicon nitride films as efficiently as this compound .
Propriétés
Numéro CAS |
73551-05-0 |
|---|---|
Formule moléculaire |
Cl2OSi |
Poids moléculaire |
114.99 g/mol |
Nom IUPAC |
dichloro(oxo)silane |
InChI |
InChI=1S/Cl2OSi/c1-4(2)3 |
Clé InChI |
RJNIYSQKLSWQAD-UHFFFAOYSA-N |
SMILES canonique |
O=[Si](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)
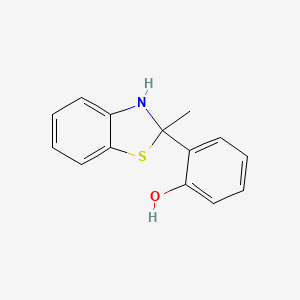
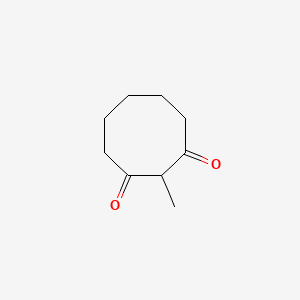
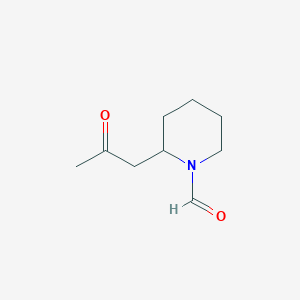
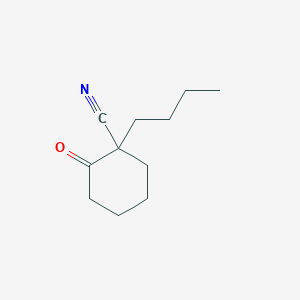
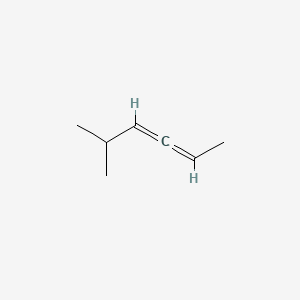
![3-[Hydroxy(phenyl)methyl]but-3-en-2-one](/img/structure/B14465942.png)
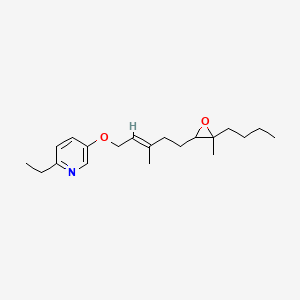
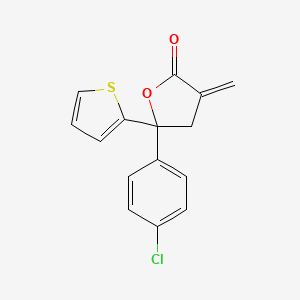
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)
